9,10-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone)-
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Overview
Description
Bisantrene is an anthracenyl bishydrazone with antineoplastic activity. Bisantrene intercalates with and disrupts the configuration of DNA, resulting in DNA single-strand breaks, DNA-protein crosslinking, and inhibition of DNA replication. This agent is similar to doxorubicin in activity, but unlike doxorubicin, does not exhibit cardiotoxicity. (NCI04)
Scientific Research Applications
Antitumor and Antineoplastic Properties
This compound, also referred to as bisantrene, has shown significant anticancer activity in various animal models. Bisantrene demonstrated increases in life span in mice against leukemias and solid tumors, including P-388 leukemia, B-16 melanoma, Lieberman plasma cell tumor, colon tumor 26, and Ridgway osteogenic sarcoma. It has been noted for its strong inhibition of both DNA and RNA synthesis, which contributes to its anticancer effects. Unlike some other anthracenediones, bisantrene is noted for producing less myocardial toxicity at equitoxic doses, suggesting it could be a valuable antitumor agent in doxorubicin-sensitive tumors (Murdock et al., 1982; Lu et al., 1982).
Pharmacokinetics and Pharmacodynamics
Studies have been conducted to understand the pharmacokinetics and dynamics of bisantrene, including its clearance, volume of distribution, and urinary excretion in patients with advanced metastatic cancer. These studies are crucial for determining the optimal dosages and administration schedules for bisantrene in clinical settings (Kuhn et al., 1983).
Molecular Interactions and Mechanisms
Research into bisantrene's molecular interactions has revealed its potential mechanisms of action, including DNA intercalation and the induction of DNA damage. Such studies provide insights into how bisantrene and similar compounds might be leveraged for therapeutic purposes, particularly in targeting specific types of cancer cells (Bowden et al., 1982).
properties
Product Name |
9,10-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone)- |
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Molecular Formula |
C22H22N8 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[(Z)-[10-[(Z)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C22H22N8/c1-2-6-16-15(5-1)19(13-27-29-21-23-9-10-24-21)17-7-3-4-8-18(17)20(16)14-28-30-22-25-11-12-26-22/h1-8,13-14H,9-12H2,(H2,23,24,29)(H2,25,26,30)/b27-13-,28-14- |
InChI Key |
NJSMWLQOCQIOPE-JEGUCOMDSA-N |
Isomeric SMILES |
C1NC(=NC1)N/N=C\C2=C3C(=C(C4=CC=CC=C24)/C=N\NC5=NCCN5)C=CC=C3 |
SMILES |
C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5 |
Canonical SMILES |
C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5 |
synonyms |
9,10-anthracenedicarboxaldehyde bis(4,5-dihydro-1H-imidazol-2-yl)hydrazone bisantrene bisantrene dihydrochloride CL 216942 CL216,942 NSC 337766 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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